molecular formula C7H7N3O B1315266 7-Methoxy-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-10-5

7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1315266
CAS No.: 76006-10-5
M. Wt: 149.15 g/mol
InChI Key: OKNTXLHECGMQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C7H7N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. For example, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield the desired pyrazolopyridine derivative .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazolopyridine oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-Methoxy-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation. The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways, such as the Ras/Erk and PI3K/Akt pathways .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-1H-pyrazolo[3,4-c]pyridine is unique due to its methoxy group, which can influence its electronic properties and reactivity. This functional group can also enhance its binding affinity to certain biological targets, making it a valuable scaffold in medicinal chemistry .

Biological Activity

7-Methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula for this compound is C7H8N2OC_7H_8N_2O. The compound features a methoxy group at the 7-position of the pyrazolo[3,4-c]pyridine core, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly kinases. These interactions can modulate essential cellular processes such as:

  • Cell Growth and Differentiation : By influencing kinase signaling pathways, this compound can affect cell proliferation and differentiation.
  • Apoptosis : The modulation of apoptotic pathways suggests potential applications in cancer therapy.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain pathogens.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Studies have reported IC50 values in the micromolar range against several cancer cell lines, indicating potent anticancer activity.
  • Mechanism : The compound appears to inhibit key enzymes involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent:

  • Bacterial Inhibition : It has demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Some studies suggest antifungal properties as well.

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that modifications to the pyrazole ring can significantly alter its biological activity. Key findings include:

Compound VariationBiological ActivityNotes
Methoxy SubstitutionEnhanced cytotoxicityCritical for binding affinity
Halogen SubstitutionVaries activityDifferent halogens yield different reactivities

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Objective : Assess cytotoxicity against A172 and U87MG cells.
    • Findings : The compound exhibited an IC50 value of approximately 10 µM, indicating significant anticancer potential.
  • Antimicrobial Evaluation :
    • Objective : Evaluate the antimicrobial efficacy against E. coli and S. aureus.
    • Findings : Showed inhibition zones comparable to standard antibiotics.

Properties

IUPAC Name

7-methoxy-1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-6-5(2-3-8-7)4-9-10-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNTXLHECGMQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506259
Record name 7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76006-10-5
Record name 7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76006-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 3
Reactant of Route 3
7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 4
Reactant of Route 4
7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 5
Reactant of Route 5
7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 6
Reactant of Route 6
7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.